N-Methyl-N-[3-(piperidin-1-ylmethyl)benzyl]amine N-Methyl-N-[3-(piperidin-1-ylmethyl)benzyl]amine
Brand Name: Vulcanchem
CAS No.: 868755-58-2
VCID: VC2213313
InChI: InChI=1S/C14H22N2/c1-15-11-13-6-5-7-14(10-13)12-16-8-3-2-4-9-16/h5-7,10,15H,2-4,8-9,11-12H2,1H3
SMILES: CNCC1=CC(=CC=C1)CN2CCCCC2
Molecular Formula: C14H22N2
Molecular Weight: 218.34 g/mol

N-Methyl-N-[3-(piperidin-1-ylmethyl)benzyl]amine

CAS No.: 868755-58-2

Cat. No.: VC2213313

Molecular Formula: C14H22N2

Molecular Weight: 218.34 g/mol

* For research use only. Not for human or veterinary use.

N-Methyl-N-[3-(piperidin-1-ylmethyl)benzyl]amine - 868755-58-2

Specification

CAS No. 868755-58-2
Molecular Formula C14H22N2
Molecular Weight 218.34 g/mol
IUPAC Name N-methyl-1-[3-(piperidin-1-ylmethyl)phenyl]methanamine
Standard InChI InChI=1S/C14H22N2/c1-15-11-13-6-5-7-14(10-13)12-16-8-3-2-4-9-16/h5-7,10,15H,2-4,8-9,11-12H2,1H3
Standard InChI Key FAGCSPRVKJDWBV-UHFFFAOYSA-N
SMILES CNCC1=CC(=CC=C1)CN2CCCCC2
Canonical SMILES CNCC1=CC(=CC=C1)CN2CCCCC2

Introduction

N-Methyl-N-[3-(piperidin-1-ylmethyl)benzyl]amine is an organic compound that combines a piperidine ring with a benzylamine structure, making it versatile for various chemical reactions and biological interactions. It is identified by several standardized chemical identifiers that facilitate unambiguous reference across scientific literature and databases.

Chemical Identifiers

The compound can be identified using multiple standardized chemical reference systems as shown in Table 1.

Table 1: Chemical Identifiers of N-Methyl-N-[3-(piperidin-1-ylmethyl)benzyl]amine

Identifier TypeValue
CAS Number868755-58-2
Molecular FormulaC₁₄H₂₂N₂
Molecular Weight218.34 g/mol
IUPAC NameN-methyl-1-[3-(piperidin-1-ylmethyl)phenyl]methanamine
InChIInChI=1S/C14H22N2/c1-15-11-13-6-5-7-14(10-13)12-16-8-3-2-4-9-16/h5-7,10,15H,2-4,8-9,11-12H2,1H3
InChI KeyFAGCSPRVKJDWBV-UHFFFAOYSA-N
Canonical SMILESCNCC1=CC(=CC=C1)CN2CCCCC2

The compound was first registered in chemical databases in 2006, with the most recent modification to its record occurring on April 5, 2025 .

Structural Characteristics

N-Methyl-N-[3-(piperidin-1-ylmethyl)benzyl]amine possesses a distinctive chemical structure that contributes to its chemical reactivity and potential biological activities.

Molecular Structure

The compound features a benzene ring with two key substituents: a methylamino-methyl group (-CH₂-NH-CH₃) and a piperidin-1-ylmethyl group (-CH₂-N-piperidine) . This arrangement creates a molecule with multiple nitrogen atoms that can participate in various interactions, including hydrogen bonding and coordination with metal ions.

Structural Components

The molecular structure can be divided into three main components:

  • A benzene ring serving as the central scaffold

  • A secondary amine group with methyl substitution

  • A piperidine ring connected via a methylene bridge

This combination of aromatic and heterocyclic components provides the compound with diverse chemical properties and potential functional applications.

Physical and Chemical Properties

Understanding the physical and chemical properties of N-Methyl-N-[3-(piperidin-1-ylmethyl)benzyl]amine is essential for predicting its behavior in various environments and applications.

Basic Physical Properties

The compound exists as a solid at standard temperature and pressure, with key physical properties summarized in Table 2 .

Table 2: Physical Properties of N-Methyl-N-[3-(piperidin-1-ylmethyl)benzyl]amine

PropertyValue
Physical StateSolid
Molecular Weight218.34 g/mol
Exact Mass218.17 g/mol
ColorNot specified in available data
SolubilityLikely soluble in organic solvents due to structural features

Chemical Properties

The compound contains two nitrogen atoms that serve as basic centers, capable of accepting protons and participating in acid-base reactions. The tertiary amine (piperidine nitrogen) and secondary amine (N-methyl) groups have different basicities, which influences their reactivity in chemical reactions.

Synthesis Methods

The synthesis of N-Methyl-N-[3-(piperidin-1-ylmethyl)benzyl]amine can be achieved through several routes, with the most common involving reactions between N-methylbenzylamine derivatives and piperidine compounds.

Common Synthetic Routes

Based on the available data, a typical synthesis method involves the reaction of N-methylbenzylamine with piperidine under specific conditions. This reaction typically employs solvents such as ethanol or methanol, and may utilize catalysts like palladium on carbon (Pd/C) for certain steps, particularly hydrogenation reactions.

Reaction Conditions

The synthesis generally requires controlled temperature conditions, often involving reflux heating to facilitate the reaction between the amine components. The exact conditions depend on the specific synthetic route chosen and the desired purity of the final product.

Chemical Reactions

N-Methyl-N-[3-(piperidin-1-ylmethyl)benzyl]amine can participate in various chemical reactions due to its functional groups.

Types of Reactions

The compound can undergo several types of reactions, including:

  • Oxidation reactions: The amine groups can be oxidized using reagents like potassium permanganate (KMnO₄) to form corresponding amine oxides.

  • Reduction reactions: The compound can be reduced using hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.

  • Substitution reactions: The piperidine ring can participate in nucleophilic substitution reactions with various electrophiles.

Reaction Mechanisms

The mechanisms of these reactions typically involve the nucleophilic nitrogen atoms of the compound interacting with appropriate electrophiles. The different electronic environments of the two nitrogen atoms result in different reactivities, allowing for selective chemical transformations.

Comparative Analysis

Understanding how N-Methyl-N-[3-(piperidin-1-ylmethyl)benzyl]amine compares to related compounds provides insight into its unique properties and potential applications.

Unique Features

The presence of both a piperidine ring and a benzylamine structure in N-Methyl-N-[3-(piperidin-1-ylmethyl)benzyl]amine provides a unique combination of features that distinguishes it from simpler amine compounds . This structural arrangement may contribute to its specific biochemical interactions and potential applications.

Current Research Status

Current research on N-Methyl-N-[3-(piperidin-1-ylmethyl)benzyl]amine appears to be primarily focused on understanding its basic chemical properties and potential biological activities. The compound has been cataloged in major chemical databases, including PubChem, where its record was most recently updated in April 2025 .

Research Limitations

Based on the available search results, there appears to be limited published research specifically focused on this compound. Most information relates to its basic chemical properties rather than detailed studies of its biological activities or applications .

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